1-(2,6-dichlorobenzyl)piperazine hydrochloride
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Overview
Description
1-(2,6-Dichlorobenzyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H14Cl2N2·HCl It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions The compound is characterized by the presence of a 2,6-dichlorobenzyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,6-Dichlorobenzyl)piperazine hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of 2,6-dichlorobenzyl chloride with piperazine in the presence of a suitable solvent, such as ethanol or methanol. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichlorobenzyl)piperazine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the benzyl group are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Condensation Reactions: The compound can react with other molecules to form larger, more complex structures through condensation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzyl piperazines, while oxidation and reduction can produce different oxidized or reduced derivatives .
Scientific Research Applications
1-(2,6-Dichlorobenzyl)piperazine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as a central nervous system agent.
Biological Research: It is used in studies involving receptor binding and neurotransmitter modulation.
Industrial Applications: The compound is utilized in the synthesis of other chemical intermediates and as a building block in the production of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,6-dichlorobenzyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorobenzyl)piperazine
- 1-(2,3-Dichlorobenzyl)piperazine
- 1-(4-Chlorobenzyl)piperazine
Uniqueness
1-(2,6-Dichlorobenzyl)piperazine hydrochloride is unique due to the specific positioning of the chlorine atoms on the benzyl group, which can influence its chemical reactivity and biological activity. This distinct structure can result in different pharmacological properties and applications compared to other similar compounds .
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]piperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2.ClH/c12-10-2-1-3-11(13)9(10)8-15-6-4-14-5-7-15;/h1-3,14H,4-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIPEWSMMGNTEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=CC=C2Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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